

# Application Notes and Protocols for (Rac)-AZD8186 Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | (Rac)-AZD8186 |           |
| Cat. No.:            | B612112       | Get Quote |

# For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-AZD8186 is a potent and selective dual inhibitor of the p110 $\beta$  and p110 $\delta$  isoforms of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many cancers, often driven by the loss of the tumor suppressor PTEN, making PI3K isoforms attractive therapeutic targets.[2][3] AZD8186 has demonstrated significant antitumor activity in preclinical models, particularly in tumors with PTEN deficiency.[3][4] These application notes provide a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of (Rac)-AZD8186 against PI3K $\beta$  and PI3K $\delta$ .

#### Mechanism of Action

The PI3K family of lipid kinases phosphorylate the 3'-hydroxyl group of phosphoinositides.[5] Class I PI3Ks, including p110 $\alpha$ , p110 $\beta$ , p110 $\delta$ , and p110 $\gamma$ , are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85).[1][2] Upon activation, PI3K converts phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1, which in turn modulate a cascade of proteins involved in cellular function. **(Rac)-AZD8186** selectively binds to the ATP-binding pocket of



p110 $\beta$  and p110 $\delta$ , preventing the phosphorylation of PIP2 and subsequently inhibiting the downstream signaling cascade.[6]

## **Data Presentation**

The inhibitory activity of **(Rac)-AZD8186** is quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values of **(Rac)-AZD8186** against the four Class I PI3K isoforms.

| PI3K Isoform | (Rac)-AZD8186 IC50 (nM) |
|--------------|-------------------------|
| РІЗКβ        | 4[2][7]                 |
| ΡΙ3Κδ        | 12[7]                   |
| ΡΙ3Κα        | 35[7]                   |
| РІЗКу        | 675[7]                  |

## Experimental Protocols In Vitro Kinase Assay for PI3Kβ and PI3Kδ using ADP-Glo™

This protocol is adapted from commercially available luminescent kinase assays, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials and Reagents:

- (Rac)-AZD8186
- Recombinant human PI3Kβ (p110β/p85α)
- Recombinant human PI3Kδ (p110δ/p85α)
- PI3K Lipid Substrate (e.g., Phosphatidylinositol-4,5-bisphosphate, PIP2)
- ATP







- Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[2]
- ADP-Glo™ Kinase Assay Kit (or equivalent)
- White, opaque 96-well or 384-well plates
- Luminometer

Experimental Workflow Diagram:





Click to download full resolution via product page

Caption: Workflow for the in vitro PI3K kinase assay.



#### Procedure:

#### Reagent Preparation:

- Prepare a stock solution of (Rac)-AZD8186 in DMSO and create a serial dilution series
  (e.g., 12-point, half-log dilutions) in kinase assay buffer. The final DMSO concentration in
  the assay should be ≤1%.
- Dilute the recombinant PI3Kβ and PI3Kδ enzymes to the desired concentration in Kinase Dilution Buffer (Kinase Assay Buffer supplemented with 50 ng/µL BSA).[2] The optimal enzyme concentration should be determined empirically by performing an enzyme titration.
- Prepare the PIP2 substrate solution in Kinase Assay Buffer. A typical final concentration is 10-100 μM.
- Prepare the ATP solution in Kinase Assay Buffer. The concentration should be at or near the Km for ATP for the specific PI3K isoform, typically in the range of 10-100 μM.

#### Assay Plate Setup:

- Add 2.5  $\mu$ L of the serially diluted **(Rac)-AZD8186** or vehicle (DMSO in kinase assay buffer) to the wells of a white, opaque 384-well plate.
- Add 2.5  $\mu$ L of the diluted PI3K $\beta$  or PI3K $\delta$  enzyme solution to each well.
- Include "no enzyme" controls (containing substrate and ATP but no enzyme) and "vehicle" controls (containing enzyme, substrate, and ATP with vehicle).
- Gently mix the plate and incubate for 10-20 minutes at room temperature to allow the inhibitor to bind to the enzyme.

#### Kinase Reaction:

- $\circ~$  Initiate the kinase reaction by adding 5  $\mu\text{L}$  of the PIP2/ATP mixture to each well.
- Mix the plate and incubate for 30-60 minutes at 30°C. The optimal incubation time should be determined to ensure the reaction is in the linear range.



#### · Signal Detection:

- Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
- Incubate the plate for 40 minutes at room temperature.
- Add 20 μL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
- Incubate for 30-60 minutes at room temperature, protected from light.
- Measure the luminescence using a plate reader.
- Data Analysis:
  - Subtract the "no enzyme" control luminescence from all other readings.
  - Normalize the data to the "vehicle" control (representing 100% activity).
  - Plot the normalized data against the logarithm of the (Rac)-AZD8186 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

## **Signaling Pathway Diagram**

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the point of inhibition by **(Rac)-AZD8186**.





Click to download full resolution via product page

Caption: The PI3K/AKT/mTOR signaling pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. promega.com [promega.com]
- 6. selleckchem.com [selleckchem.com]
- 7. promega.es [promega.es]
- To cite this document: BenchChem. [Application Notes and Protocols for (Rac)-AZD8186 Kinase Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612112#using-rac-azd8186-in-a-kinase-assay-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com